molecular formula C19H18O3 B5747630 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one CAS No. 6145-47-7

4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B5747630
CAS No.: 6145-47-7
M. Wt: 294.3 g/mol
InChI Key: NPBTYNQXTGUTKX-UHFFFAOYSA-N
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Description

4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is an organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of naturally occurring and synthetic compounds with a wide range of biological activities. This particular compound is characterized by the presence of an ethyl group at the 4-position, a 3-methylbenzyl group at the 7-position, and an oxy group attached to the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2H-chromen-2-one and 3-methylbenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

    Reaction Mechanism: The 3-methylbenzyl bromide undergoes nucleophilic substitution with the hydroxyl group of 4-ethyl-2H-chromen-2-one, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and ethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one: Similar structure with a different position of the methyl group on the benzyl moiety.

    3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one: Similar structure with variations in the positions of the ethyl and methyl groups.

Uniqueness

4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-ethyl-7-[(3-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-3-15-10-19(20)22-18-11-16(7-8-17(15)18)21-12-14-6-4-5-13(2)9-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBTYNQXTGUTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977013
Record name 4-Ethyl-7-[(3-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6145-47-7
Record name 4-Ethyl-7-[(3-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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